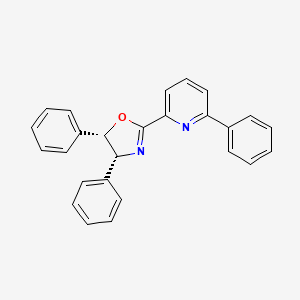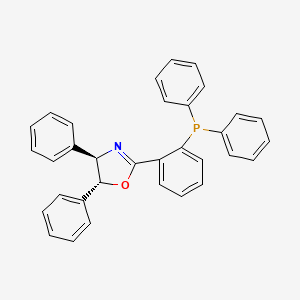![molecular formula C30H24N4S4 B8200076 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline](/img/structure/B8200076.png)
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline
Vue d'ensemble
Description
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline is a useful research compound. Its molecular formula is C30H24N4S4 and its molecular weight is 568.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromism Devices : Tetraaniline-polyethylene glycol copolymers, which may include similar compounds, are used in electrochromism devices due to their improved compatibility and processability (Lu & Yang, 2013).
Sensing Applications : Tetrathiafulvalene-appended azine ligands, related to the queried compound, are promising for sensing fluoride anions and constructing crystalline radical cation salts (Ayadi et al., 2015).
Metal Template Self-Assembly : The reaction of similar compounds with 2-pyridinecarboxaldehyde and iron(II) chloride can lead to the formation of complex structures, demonstrating potential in self-assembly applications (Kennedy et al., 2019).
Heterogeneous Catalysis : Novel microporous ruthenium complexes, which can be structurally related, show effective catalysis in the oxidation of alcohols at room temperature, particularly primary aliphatic alcohols (Kato et al., 2006).
Organic Light-Emitting Devices : Tetrasubstituted adamantane derivatives with arylamine groups, which are structurally akin, are used as high-energy materials with good thermal stability in organic light-emitting devices (Gu et al., 2015).
Antifungal Activity : Tetrathiafulvalene-appended pyridinehydrazone pyrimidine ligands exhibit antifungal activity against various strains, highlighting their biomedical potential (Ayadi et al., 2017).
Photocatalysis : Covalent organic frameworks functionalized with similar structures demonstrate promising photocatalytic activity for synthesizing thiophosphinates, offering an efficient, reusable, metal-free, and base-free heterogeneous photocatalyst platform (Qiao et al., 2022).
Optical Nonlinearity : Polyaniline-porphyrin nanocomposites, incorporating similar structures, show enhanced optical limiting properties compared to their individual constituents (Pandey et al., 2009).
Propriétés
IUPAC Name |
4-[5-(4-aminophenyl)-2-[4,5-bis(4-aminophenyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S4/c31-21-9-1-17(2-10-21)25-26(18-3-11-22(32)12-4-18)36-29(35-25)30-37-27(19-5-13-23(33)14-6-19)28(38-30)20-7-15-24(34)16-8-20/h1-16H,31-34H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBXSCILQAQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)S2)C6=CC=C(C=C6)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,4'',5-tricarboxylic acid](/img/structure/B8199999.png)


![Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine](/img/structure/B8200017.png)
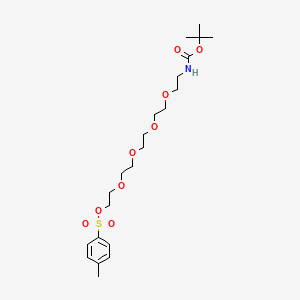
![4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8200031.png)
![3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B8200038.png)
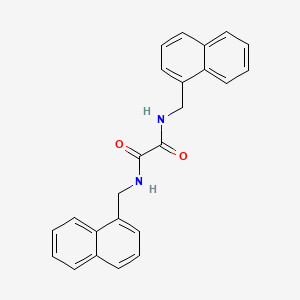
![5',5''-Bis(4-aminophenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B8200067.png)
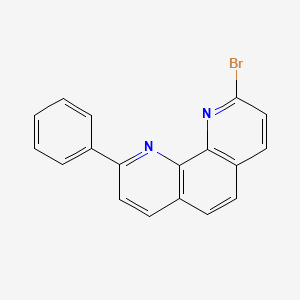
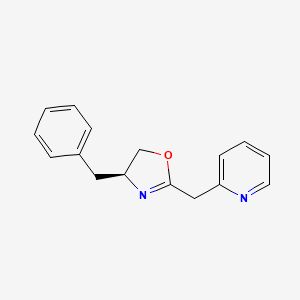
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8200079.png)
